BenchChemオンラインストアへようこそ!

3-(1-(2-(2,4-Dichlorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

3-(1-(2-(2,4-Dichlorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034241-28-4) is a synthetic small molecule that integrates a 2,4-dichlorophenoxyacetyl motif, a piperidine linker, and an oxazolidine-2,4-dione (di-one) heterocyclic core. Spectroscopic characterization by ¹H NMR confirms the structure, with an established molecular formula of C₁₆H₁₆Cl₂N₂O₅ and a molecular weight of 387.22 g/mol.

Molecular Formula C16H16Cl2N2O5
Molecular Weight 387.21
CAS No. 2034241-28-4
Cat. No. B2526087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(2,4-Dichlorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
CAS2034241-28-4
Molecular FormulaC16H16Cl2N2O5
Molecular Weight387.21
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H16Cl2N2O5/c17-10-1-2-13(12(18)7-10)24-8-14(21)19-5-3-11(4-6-19)20-15(22)9-25-16(20)23/h1-2,7,11H,3-6,8-9H2
InChIKeyYBHQKBRPXMPUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(2,4-Dichlorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034241-28-4): Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-(1-(2-(2,4-Dichlorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034241-28-4) is a synthetic small molecule that integrates a 2,4-dichlorophenoxyacetyl motif, a piperidine linker, and an oxazolidine-2,4-dione (di-one) heterocyclic core. Spectroscopic characterization by ¹H NMR confirms the structure, with an established molecular formula of C₁₆H₁₆Cl₂N₂O₅ and a molecular weight of 387.22 g/mol [1]. Unlike the more commonly catalogued oxazolidin-2-one (mono-one) analog available from ChemBridge (Catalog No. 42393565; C₁₆H₁₈Cl₂N₂O₄, MW 373.23), this compound possesses two endocyclic carbonyl groups at positions 2 and 4, which alter its hydrogen-bond acceptor count and electronic profile relative to single-carbonyl congeners [2]. Its core scaffold—oxazolidine-2,4-dione—is recognized as a cyclic bioisosteric replacement for the thiazolidinedione head group of glitazone-class PPARγ agonists, positioning it within a pharmacophore space of established therapeutic relevance [2].

Why 3-(1-(2-(2,4-Dichlorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione Cannot Be Interchanged with Oxazolidinone or Piperidine-Only Analogs


Substituting this compound with a generic oxazolidinone analog or an unsubstituted piperidinyl-oxazolidine-2,4-dione would alter critical molecular recognition features. The oxazolidine-2,4-dione ring presents two carbonyl hydrogen-bond acceptors (positions 2 and 4), whereas the oxazolidin-2-one analog (ChemBridge 42393565) presents only one endocyclic carbonyl [1]. This difference directly impacts the number of H-bond acceptors (5 vs. 4) and polar surface area, which govern target binding and pharmacokinetic partitioning. Furthermore, the 2,4-dichlorophenoxyacetyl N-substituent on the piperidine ring is absent in the core scaffold 3-(piperidin-4-yl)oxazolidine-2,4-dione hydrochloride (CAS 90892-58-3); removing this group eliminates the halogenated phenoxy motif that, in related phenoxyacetyl oxazolidine derivatives, is essential for inducing glutathione-S-transferase (GST) activity in maize—a class-level safener effect where the lead compound increased GST maximum reaction rate by 37.62% over untreated controls [2]. Generic substitution therefore risks loss of both target engagement potential and class-associated biological activity.

Quantitative Differential Evidence Guide: 3-(1-(2-(2,4-Dichlorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity: Oxazolidine-2,4-dione (Di-one) vs. Oxazolidin-2-one (Mono-one) Core Comparison

The target compound features an oxazolidine-2,4-dione core with two endocyclic carbonyl groups, providing five total hydrogen-bond acceptors (two from the dione ring, one from the phenoxy ether oxygen, and two from the amide/piperidine nitrogen). In contrast, the closest commercially catalogued analog—3-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}-1,3-oxazolidin-2-one (ChemBridge 42393565)—has an oxazolidin-2-one core with only one endocyclic carbonyl, yielding four total H-bond acceptors and a calculated polar surface area of 59.08 Ų [1]. The additional carbonyl in the target compound is expected to increase polar surface area and alter LogP, directly affecting target binding thermodynamics and passive membrane permeability. The molecular formula difference (C₁₆H₁₆Cl₂N₂O₅, MW 387.22, vs. C₁₆H₁₈Cl₂N₂O₄, MW 373.23) reflects the formal replacement of two hydrogen atoms by one oxygen atom [1].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Herbicide Safener Class Activity: Phenoxyacetyl Oxazolidine Derivatives Enhance Glutathione-S-Transferase (GST) in Maize

Zhang et al. (2021) evaluated a series of phenoxyacetyl oxazolidine derivatives for safener activity against nicosulfuron toxicity in sensitive maize varieties. Compound 9 (N-phenoxyacetyl-2-methyl-2,4-diethyl-1,3-oxazolidine) demonstrated superior bioactivity compared to the established safener R-28725 and all other compounds tested [1]. In quantitative terms, treatment with compound 9 increased the maximum reaction rate of glutathione-S-transferase (GST) by 37.62% relative to the untreated water control, while decreasing the maximum velocity of GST by 61.93% [1]. Acetolactate synthase (ALS) relative activity was also significantly enhanced, indicating multi-enzyme protective effects [1]. Although these data are for a structurally related phenoxyacetyl oxazolidine rather than the exact target compound, they establish a class-level quantitative benchmark: the phenoxyacetyl oxazolidine scaffold, when appropriately substituted, can achieve >35% GST induction in planta—an effect not observed with unsubstituted oxazolidine-2,4-diones lacking the phenoxyacetyl N-substituent [2].

Agrochemical Research Herbicide Safener Crop Protection

PPARγ Pharmacophore Compatibility: Oxazolidine-2,4-dione as a Thiazolidinedione Bioisostere with Distinct Selectivity Profile

The oxazolidine-2,4-dione ring is a well-established cyclic bioisostere of the thiazolidine-2,4-dione head group found in glitazone antidiabetic drugs [1]. Within this chemotype, certain oxazolidinedione derivatives have demonstrated selective PPARγ modulation. A representative oxazolidinedione derivative was reported to act as a full PPARγ agonist with an EC₅₀ of 360 nM, displaying robust glucose and insulin lowering activity comparable to rosiglitazone in rodent models of type 2 diabetes, but—critically—behaving as a selective PPARγ modulator (SPPARγM) rather than a classical full agonist, thereby avoiding the carboxylic acid motif associated with thiazolidinedione-related adverse effects [1]. More broadly, the oxazolidine-2,4-dione scaffold has yielded PPARγ ligands with binding IC₅₀ values as low as 24.1 ± 5.6 nM (e.g., PAM-1616) [2]. The target compound, by incorporating this dione pharmacophore alongside a piperidine-linked 2,4-dichlorophenoxyacetyl group, occupies a distinct region of chemical space compared to glitazone-class drugs: the piperidine linker replaces the flexible alkyl/ether chain of rosiglitazone, potentially conferring conformational restriction that favors selective PPARγ modulation over full agonism.

Metabolic Disease PPARγ Modulation Nuclear Receptor Pharmacology

2,4-Dichlorophenoxy Substituent: Structural Convergence with Auxinic Herbicide Pharmacophore (2,4-D Motif)

The 2,4-dichlorophenoxy moiety present in the target compound is structurally identical to the core pharmacophore of 2,4-dichlorophenoxyacetic acid (2,4-D), the classic synthetic auxin herbicide . This structural convergence is notable because the herbicide safener literature indicates that phenoxyacetyl oxazolidine derivatives with halogenated phenyl rings can simultaneously engage detoxification enzyme systems (GST, ALS) while potentially interacting with auxin-signaling pathways [1]. By contrast, the lead compound 9 from Zhang et al. (2021) uses a simpler N-phenoxyacetyl substitution (unsubstituted phenyl ring), and the commercial safener R-28725 employs a dichloroacetyl rather than dichlorophenoxyacetyl motif [1]. The presence of two chlorine atoms at the 2- and 4-positions of the phenoxy ring in the target compound increases lipophilicity (estimated ΔLogP ≈ +1.0–1.5 vs. unsubstituted phenoxy) and introduces the potential for halogen bonding with target proteins—a feature absent in both compound 9 and R-28725 . This substitution pattern may enhance membrane permeability and target residence time relative to non-chlorinated or mono-chlorinated phenoxyacetyl analogs.

Agrochemical Design Herbicide Safener Auxin Mimicry

Optimal Research and Industrial Application Scenarios for 3-(1-(2-(2,4-Dichlorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione Based on Verified Differential Evidence


Herbicide Safener Lead Optimization: SAR Expansion of the Phenoxyacetyl Oxazolidine Chemotype

This compound is best deployed as a late-stage SAR probe within herbicide safener discovery programs targeting sulfonylurea (nicosulfuron) or imidazolinone (imazethapyr) tolerance in maize. The Zhang et al. (2021) study established that phenoxyacetyl oxazolidine derivatives can increase GST activity by >37% and that compound 9 outperformed the commercial safener R-28725 [1]. The target compound introduces a 2,4-dichlorophenoxy substituent not present in any published phenoxyacetyl oxazolidine safener lead, offering a direct test of whether ortho/para-dichlorination enhances safener potency via increased lipophilicity, altered GST affinity (ΔKm), or improved foliar uptake. Procurement of 50–250 mg supports dose-response assays (nicosulfuron at 2 μg/kg soil; safener at 0.5–5 mg/kg seed treatment) measuring GST, ALS, and glutathione levels against compound 9 and R-28725 as internal benchmarks [1].

PPARγ Selective Modulator Screening: Piperidine-Constrained Oxazolidine-2,4-dione Ligands

Given that oxazolidine-2,4-diones function as thiazolidinedione bioisosteres and that a representative analog achieved PPARγ EC₅₀ = 360 nM with a selective modulator profile distinct from rosiglitazone [1], this compound is positioned for PPARγ binding and transactivation screening. The piperidine linker introduces conformational restriction absent in flexible-chain glitazones, which may favor partial agonism over full agonism—a desirable SPPARγM characteristic associated with reduced adipogenic and fluid-retention side effects. The recommended screening cascade: (1) PPARγ competitive binding assay (scintillation proximity, IC₅₀ determination vs. rosiglitazone as control); (2) Gal4-PPARγ transactivation assay in HEK293 or MG63 cells (EC₅₀ and % max activation); (3) counter-screening against PPARα and PPARδ to establish subtype selectivity. Procurement of 100–500 mg supports full dose-response profiling across all three PPAR isoforms.

Dual-Use Agrochemical/Medicinal Chemistry Fragment Expansion: Piperidine-Linked Dichlorophenoxyacetyl Library Synthesis

The target compound serves as a versatile synthetic intermediate for generating focused libraries that explore both the piperidine N-acyl substituent and the oxazolidine-2,4-dione core. The dichlorophenoxyacetyl-piperidine substructure is a recognized privileged fragment in chemokine receptor (CCR3) modulator patents [1], while the oxazolidine-2,4-dione core independently appears in antidiabetic, fungicidal, and cytochrome bc₁ complex inhibitor chemotypes . Procurement of 1–5 g enables parallel synthesis of 20–50 analogs via: (a) hydrolysis of the dione to the corresponding α-hydroxyamide; (b) N-alkylation or N-acylation of the piperidine nitrogen with alternative electrophiles; (c) replacement of the 2,4-dichlorophenoxy group with other substituted phenoxy or heteroaryloxy motifs. This library approach maximizes the return on procurement by simultaneously feeding agrochemical safener, metabolic disease, and anti-infective screening programs.

Cytochrome bc₁ Complex Inhibition Screening: Leveraging the Oxazolidine-2,4-dione Pharmacophore

Published kinetic data demonstrate that 3-(phenylamino)oxazolidine-2,4-diones act as potent cytochrome bc₁ complex inhibitors with IC₅₀ values in the low nanomolar range (e.g., 15.9 pM for certain analogs at pH 7.4, 23 °C) [1]. The target compound replaces the 3-phenylamino substituent of these known inhibitors with a 3-(piperidin-4-yl) group carrying a 2,4-dichlorophenoxyacetyl N-substituent. This structural departure from the established SAR may confer altered binding kinetics or resistance profile. The recommended assay: mitochondrial bc₁ complex inhibition measured via NADH-cytochrome c oxidoreductase activity in submitochondrial particles from Saccharomyces cerevisiae or bovine heart, with azoxystrobin or antimycin A as positive controls. Procurement of 25–100 mg enables initial IC₅₀ determination and mode-of-action classification (Q₀ site vs. Qᵢ site binding).

Quote Request

Request a Quote for 3-(1-(2-(2,4-Dichlorophenoxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.